molecular formula C16H15FN2OS B5773170 N-[(3,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide

N-[(3,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide

Cat. No.: B5773170
M. Wt: 302.4 g/mol
InChI Key: WBRMOZCXEITDME-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a carbamothioyl group attached to a 3,5-dimethylphenyl ring and a 4-fluorobenzamide moiety. Its molecular formula is C16H16FN2OS, and it has a molecular weight of approximately 306.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, including the modulation of signaling pathways and the inhibition of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide is unique due to the presence of the 4-fluorobenzamide moiety, which imparts distinct chemical and biological properties. This fluorinated group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c1-10-7-11(2)9-14(8-10)18-16(21)19-15(20)12-3-5-13(17)6-4-12/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRMOZCXEITDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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